molecular formula C10H9BrO2 B8579296 6-Bromo-5-methyl-3,4-dihydro-1H-isochromen-1-one

6-Bromo-5-methyl-3,4-dihydro-1H-isochromen-1-one

Cat. No. B8579296
M. Wt: 241.08 g/mol
InChI Key: RQPITGJSXPDYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

To a 20 mL microwave tube was added 6-Bromo-5-iodo-3,4-dihydro-1H-isochromen-1-one (300 mg, 0.85 mmol), Potassium Trifluoromethylborate (114 mg, 0.94 mmol), PdCl2(dppf)-CH2Cl2 Adduct (69 mg, 0.085 mmol), cesium carbonate (830 mg, 2.6 mmol), and a stir bar. The mixture was sealed and THF (10 mL) and water (1 mL) were added with a syringe. The mixture was purged three times with nitrogen, and then heated to 140° C. for 30 minutes. TLC showed formation of the desired product. The reaction was diluted with EtOAc, washed with water and brine, dried over sodium sulfate, adsorbed onto silica gel, and purified by MPLC (Hex/EtOAc gradient) to furnish the product. LC-MS (IE, m/z): 241 [M+1]+;
Name
6-Bromo-5-iodo-3,4-dihydro-1H-isochromen-1-one
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Potassium Trifluoromethylborate
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
69 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](I)=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[O:7][CH2:6][CH2:5]2.F[C:15](OB([O-])[O-])(F)F.[K+].[K+].C(=O)([O-])[O-].[Cs+].[Cs+].C1COCC1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.O>[Br:1][C:2]1[C:3]([CH3:15])=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[O:7][CH2:6][CH2:5]2 |f:1.2.3,4.5.6,8.9.10.11.12|

Inputs

Step One
Name
6-Bromo-5-iodo-3,4-dihydro-1H-isochromen-1-one
Quantity
300 mg
Type
reactant
Smiles
BrC=1C(=C2CCOC(C2=CC1)=O)I
Name
Potassium Trifluoromethylborate
Quantity
114 mg
Type
reactant
Smiles
FC(F)(F)OB([O-])[O-].[K+].[K+]
Name
Quantity
830 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
69 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed
CUSTOM
Type
CUSTOM
Details
The mixture was purged three times with nitrogen
ADDITION
Type
ADDITION
Details
The reaction was diluted with EtOAc
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by MPLC (Hex/EtOAc gradient)
CUSTOM
Type
CUSTOM
Details
to furnish the product

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C2CCOC(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.